molecular formula C14H21Cl2NO B1424543 3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-96-3

3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1424543
CAS No.: 1219982-96-3
M. Wt: 290.2 g/mol
InChI Key: ZPFRFBQXEQVHPJ-UHFFFAOYSA-N
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Description

3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C14H21Cl2NO. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound features a piperidine ring substituted with a 4-chloro-3-methylphenoxy group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-chloro-3-methylphenol with 2-chloroethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are often used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding phenolic or quinone derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride
  • 3-((2-Chloro-4-methylphenoxy)methyl)-4-methoxybenzaldehyde
  • 3-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride

Uniqueness

3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c1-11-9-13(4-5-14(11)15)17-8-6-12-3-2-7-16-10-12;/h4-5,9,12,16H,2-3,6-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFRFBQXEQVHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCC2CCCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219982-96-3
Record name Piperidine, 3-[2-(4-chloro-3-methylphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219982-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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